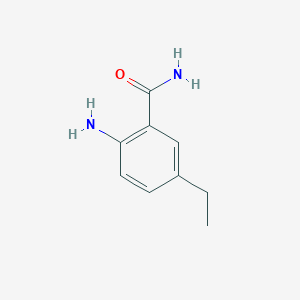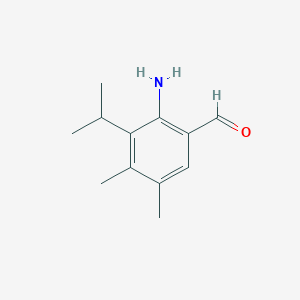
2-Amino-3-isopropyl-4,5-dimethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-isopropyl-4,5-dimethylbenzaldehyde is an organic compound with the molecular formula C₁₂H₁₇NO. This compound is characterized by the presence of an amino group, an isopropyl group, and two methyl groups attached to a benzaldehyde core. It is used primarily in research settings and has various applications in organic synthesis and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-isopropyl-4,5-dimethylbenzaldehyde typically involves the introduction of functional groups onto a benzaldehyde core. One common method involves the nitration of 3-isopropyl-4,5-dimethylbenzaldehyde, followed by reduction to introduce the amino group. The reaction conditions often include the use of nitric acid for nitration and hydrogenation catalysts for reduction .
Industrial Production Methods
the principles of organic synthesis, such as nitration and reduction, are scalable and can be adapted for larger production if needed .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-isopropyl-4,5-dimethylbenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: 2-Amino-3-isopropyl-4,5-dimethylbenzoic acid.
Reduction: 2-Amino-3-isopropyl-4,5-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-3-isopropyl-4,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-isopropyl-4,5-dimethylbenzaldehyde is not well-documented. its functional groups suggest potential interactions with various molecular targets. The amino group can form hydrogen bonds, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and potential biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-isopropyl-4,5-dimethylbenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Amino-3-isopropyl-4,5-dimethylbenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
4-Amino-3,5-dimethylbenzaldehyde: Lacks the isopropyl group but has similar functional groups.
Uniqueness
2-Amino-3-isopropyl-4,5-dimethylbenzaldehyde is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of both amino and aldehyde groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
2-amino-4,5-dimethyl-3-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H17NO/c1-7(2)11-9(4)8(3)5-10(6-14)12(11)13/h5-7H,13H2,1-4H3 |
Clé InChI |
WVWXTDHKXXTLSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C(C)C)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


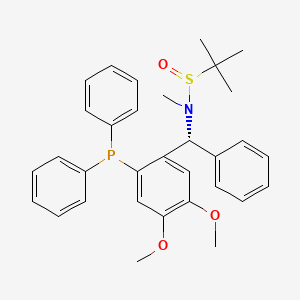



![3-(Spiro[2.2]pentan-1-yl)propiolic acid](/img/structure/B13649315.png)
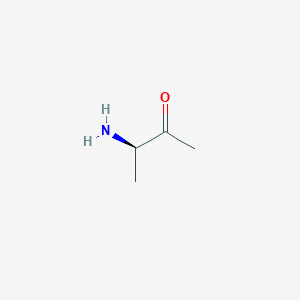
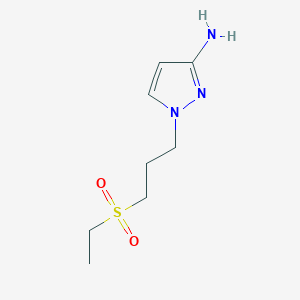

![7-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13649338.png)



